molecular formula C9H6Cl2N2 B8576974 2-(Dichloromethyl)-1,5-naphthyridine

2-(Dichloromethyl)-1,5-naphthyridine

Cat. No.: B8576974
M. Wt: 213.06 g/mol
InChI Key: BOOFDRUICLQCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dichloromethyl)-1,5-naphthyridine is a halogenated derivative of the 1,5-naphthyridine scaffold, a bicyclic aromatic heterocycle with nitrogen atoms at positions 1 and 3. The dichloromethyl substituent at the C2 position enhances its electrophilic reactivity, making it a versatile intermediate for synthesizing pharmacologically active compounds.

Synthesis: The compound can be synthesized via acid methanolysis of intermediates such as 2,4-dichloro-1,5-naphthyridine (prepared by cyclization and decarboxylation of ethyl 3-aminopyridine-2-carboxylate with diethyl malonate under acidic conditions) . The dichloromethyl group is introduced through selective substitution reactions, leveraging the reactivity of chlorine atoms in the naphthyridine core.

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

2-(dichloromethyl)-1,5-naphthyridine

InChI

InChI=1S/C9H6Cl2N2/c10-9(11)8-4-3-6-7(13-8)2-1-5-12-6/h1-5,9H

InChI Key

BOOFDRUICLQCGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(Cl)Cl)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Substituents/Features Synthesis Method Key Properties/Applications References
2-(Dichloromethyl)-1,5-naphthyridine C2 dichloromethyl Acid methanolysis of 2,4-dichloro intermediate High reactivity for functionalization; antimalarial precursor
2,8-Dichloro-1,5-naphthyridine C2 and C8 chlorine Direct chlorination Lab reagent for ligand synthesis
8-Chloro-2-(aryl)-1,5-naphthyridine C8 chlorine, C2 aryl group Suzuki-Miyaura coupling Antimalarial activity (IC₅₀ <1 μM)
2-Methyl-1,5-naphthyridine C2 methyl Glycerol condensation Scaffold for anticancer agents
Chromeno[4,3-b][1,5]naphthyridine Fused chromene-naphthyridine Intramolecular Povarov reaction Top1 inhibition (IC₅₀ ~1 μM)
RepSox (Hydrochloride) C2 pyrazol-4-yl and pyridinyl Multi-step coupling ALK5 inhibitor (TGF-β pathway)

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